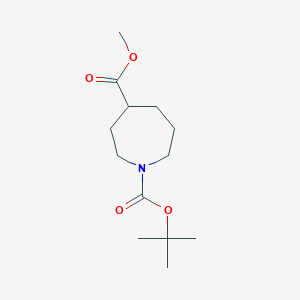

1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl azepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-5-6-10(7-9-14)11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNWOJPFGLNYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional confirmation provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns to fine-tune pharmacological and pharmacokinetic properties.[1][2] 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block, featuring a versatile diester substitution pattern on the azepane core. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen, while the methyl ester at the 4-position offers a site for further chemical modification.

Accurate and unambiguous structure elucidation is the cornerstone of chemical synthesis and drug development. This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and definitive structural proof.

Section 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic data, the first step is to establish the molecular formula and calculate the degree of unsaturation (DoU). This provides a fundamental check for the presence of rings or multiple bonds.

-

Molecular Formula: C₁₃H₂₃NO₄[3]

-

Molecular Weight: 257.33 g/mol

The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (23/2) + (1/2) = 14 - 11.5 + 0.5 = 3

A DoU of 3 is consistent with the proposed structure, which contains two double bonds (one in the carbamate carbonyl and one in the ester carbonyl) and one ring (the azepane core). This initial calculation provides confidence that the proposed formula aligns with the expected structural features.

Section 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

-

Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation

The primary goal is to observe the molecular ion and characteristic fragments that correspond to the key structural motifs: the N-Boc protecting group and the methyl ester.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-methoxycarbonyl-azepane

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of N-Boc-4-methoxycarbonyl-azepane (tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate). As a key heterocyclic building block, the azepane scaffold is of significant interest to researchers in medicinal chemistry and drug discovery for its role in creating structurally diverse and conformationally flexible molecules.[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to provide a robust predictive profile. We present detailed, field-proven methodologies for its synthesis, purification, and analytical confirmation, ensuring scientific integrity and practical utility for professionals in the field.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in a wide array of biologically active compounds and natural products. Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane framework offers greater conformational flexibility and access to a broader region of three-dimensional chemical space.[2] This characteristic is often exploited in drug design to optimize ligand-receptor binding interactions.

N-Boc-4-methoxycarbonyl-azepane (Figure 1) is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the nitrogen atom, essential for multi-step synthetic sequences. The methoxycarbonyl group at the C4-position provides a versatile point for further chemical elaboration, such as conversion to amides, carboxylic acids, or alcohols. This guide serves as a foundational resource for scientists looking to incorporate this valuable scaffold into their research programs.

Figure 1. Chemical Structure of N-Boc-4-methoxycarbonyl-azepane

Chemical Identity and Physicochemical Properties

Precise identification and understanding of core physical properties are paramount for the successful application of any chemical intermediate. While extensive experimental data for this specific molecule is not widely published, the properties can be reliably predicted based on its constituent functional groups.

| Property | Value | Source / Rationale |

| IUPAC Name | 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate | IUPAC Nomenclature |

| Synonyms | N-Boc-4-methoxycarbonyl-azepane, Methyl 1-Boc-azepane-4-carboxylate | Common Abbreviations |

| CAS Number | 1259065-07-0 | Chemical Abstracts Service[3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Appearance | Colorless to light yellow oil or low-melting solid | Predicted based on analogous Boc-protected esters |

| Boiling Point | Not Determined (Predicted >300 °C) | High molecular weight and polarity suggest a high boiling point; likely to decompose under atmospheric distillation. |

| Melting Point | Not Determined | May exist as a viscous oil at room temperature. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO, DMF. Sparingly soluble in water. | Predicted based on its ester and carbamate functionalities combined with a largely aliphatic structure. |

Synthesis and Purification Workflow

The synthesis of N-Boc-4-methoxycarbonyl-azepane is not commonly detailed in the literature, but a robust and logical pathway can be derived from established organic chemistry principles. A highly effective method involves the ring expansion of a readily available N-Boc-4-piperidone, followed by esterification.[1]

Logical Synthesis Pathway

The workflow involves two primary stages: the expansion of the six-membered piperidine ring to the seven-membered azepane ring, followed by the conversion of the resulting ketone to the target methyl ester. This approach is advantageous as it builds upon commercially available starting materials.

Diagram 1: Proposed workflow for the synthesis and purification of N-Boc-4-methoxycarbonyl-azepane.

Experimental Protocol: Synthesis via Ring Expansion

This protocol is a representative procedure based on established methodologies for similar transformations.[1]

Step 1: Ring Expansion of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C, add ethyl diazoacetate (1.2 eq).

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

Step 2: Hydrolysis, Decarboxylation, and Esterification

-

Dissolve the crude intermediate from Step 1 in a 3M solution of hydrochloric acid.

-

Heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water.

-

To the resulting crude carboxylic acid, add methanol (10 volumes) and catalytic sulfuric acid (0.1 eq).

-

Heat the solution to reflux for 6 hours.

-

Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Experimental Protocol: Purification

-

Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-4-methoxycarbonyl-azepane as a purified oil or solid.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Analytical Workflow

References

A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with therapeutic potential. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the spectroscopic data integral to the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and quality assessment of this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this important synthetic intermediate.

Molecular Structure and Key Functional Groups

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure. This compound possesses several key features that give rise to its characteristic spectral signature: the azepane ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester.

Caption: Molecular structure of this compound.

Synthesis and Purification

While multiple synthetic routes to functionalized azepanes exist, a common approach involves the ring expansion of a corresponding piperidine derivative. A plausible synthesis for this compound could involve the reaction of a suitable N-Boc protected piperidine with a diazo compound, leading to the seven-membered ring system.[2]

Proposed Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of the title compound.

Experimental Protocol for Purification:

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. A standard method for a compound of this nature is flash column chromatography.

-

Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide a detailed map of the proton environment within the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~ 3.70 | s | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| ~ 3.4 - 3.6 | m | 4H | -N-CH₂- (ring) | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |

| ~ 2.5 - 2.7 | m | 1H | -CH- (at C4) | The methine proton at the 4-position of the azepane ring. |

| ~ 1.6 - 2.0 | m | 6H | -CH₂- (ring) | Protons on the remaining carbons of the azepane ring. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~ 175 | C=O (ester) | The carbonyl carbon of the methyl ester. |

| ~ 155 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group. |

| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 52 | -OCH₃ | The carbon of the methyl ester. |

| ~ 45 - 50 | -N-CH₂- (ring) | Carbons adjacent to the nitrogen atom. |

| ~ 40 | -CH- (at C4) | The methine carbon at the 4-position. |

| ~ 28 - 35 | -CH₂- (ring) | The remaining carbons of the azepane ring. |

| ~ 28.5 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₂₃NO₄), the expected molecular weight is approximately 257.33 g/mol .

Expected Fragmentation Pattern:

A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. The loss of isobutylene (56 Da) from the molecular ion is a characteristic fragmentation.

-

[M+H]⁺: ~258.17

-

[M - C₄H₈]⁺ (loss of isobutylene): ~202.11

-

[M - Boc]⁺: ~158.11

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 2975 - 2850 | C-H | Alkane stretching |

| ~ 1735 | C=O | Ester carbonyl stretch |

| ~ 1690 | C=O | Carbamate carbonyl stretch |

| ~ 1250, 1160 | C-O | Ester and carbamate C-O stretching |

The two distinct carbonyl stretching frequencies for the ester and the carbamate are a key diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While experimentally obtained spectra are the gold standard for structural confirmation, a deep understanding of the expected spectroscopic features, as outlined in this guide, provides a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data presented herein, based on established principles and data from analogous structures, serves as a reliable reference for scientists working in drug discovery and development.

References

The Azepane Scaffold in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique combination of conformational flexibility, three-dimensional character, and synthetic tractability has led to its incorporation into a multitude of bioactive molecules, including natural products and numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical overview of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will explore its distinct conformational landscape, dissect key synthetic strategies for its construction and functionalization, and survey its broad therapeutic applications, from oncology to neuropharmacology. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document aims to serve as a comprehensive resource for leveraging the azepane scaffold in the rational design of next-generation therapeutics.

The Conformational Landscape: A Key Determinant of Bioactivity

Unlike the relatively rigid chair conformation of its six-membered counterpart, piperidine, the seven-membered azepane ring possesses significant conformational flexibility. This dynamism is not a liability but a critical feature that can be exploited in drug design. The low energy barrier between multiple stable conformations, primarily the twist-chair and boat families, allows the scaffold to adapt its shape to fit complex biological targets.[3]

High-level computational studies have shown that the twist-chair conformation is often the most stable energetic minimum.[3] However, the specific substitution pattern on the ring can dramatically influence this conformational equilibrium. This principle is the cornerstone of a key drug design strategy: conformational constraint. By introducing specific substituents, chemists can bias the ring to adopt a single, bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency and selectivity.[4][5]

A powerful example of this is selective fluorination. The introduction of a single fluorine atom can effectively "lock" the azepane ring into one major conformation, a tactic that has proven more effective than using larger hydroxyl groups.[4][6] Understanding and controlling the conformational behavior of the azepane ring is therefore a critical first step in any drug discovery campaign centered on this scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in the design of novel therapeutics. Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, allows for precise three-dimensional arrangements that can potently and selectively engage a multitude of biological targets. This guide provides an in-depth technical analysis of the biological significance of functionalized azepane derivatives, moving beyond a mere cataloging of activities to explore the underlying principles of their design, mechanism of action, and therapeutic applications. We will dissect key structure-activity relationships, provide actionable experimental protocols, and visualize the complex biological pathways modulated by this versatile scaffold.

The Azepane Advantage: Conformational Plasticity and Vectorial Presentation

Unlike the more rigid and planar five- and six-membered heterocyclic counterparts, the azepane ring exists in a dynamic equilibrium of several low-energy conformations, most notably the chair and boat forms. This conformational diversity is not a liability but a strategic advantage in drug design.[1] The ability of the ring to adopt different shapes allows it to adapt to the specific topology of a target's binding site, maximizing intermolecular interactions and, consequently, potency.

Furthermore, the substituents on the azepane ring are presented in well-defined spatial vectors. This allows for the precise positioning of pharmacophoric elements to engage with specific residues on a target protein. The strategic introduction of functional groups can therefore be used to fine-tune not only potency but also selectivity and pharmacokinetic properties.[2][3]

Therapeutic Landscape of Functionalized Azepanes

The broad utility of the azepane scaffold is evidenced by the diverse range of therapeutic areas in which its derivatives have shown promise. More than 20 drugs containing the azepane motif have been approved by the FDA for a variety of diseases.[4]

Oncology: Targeting Aberrant Signaling

A significant focus of azepane-based drug discovery has been in oncology, where these derivatives have been engineered to inhibit key enzymes in cancer-related signaling pathways.[4][5][6]

-

Protein Kinase Inhibition: The fungal metabolite (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[1] This natural product has served as a foundational scaffold for the development of synthetic analogues with antitumor activity.[1]

-

PI3K/Akt Pathway Modulation: The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in this pathway.[7][8] By inhibiting Akt, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[8]

Hypothesized Mechanism of Action: An Azepane-Based Akt Inhibitor

A hypothetical inhibitor, 1-(3,4-dimethoxybenzoyl)azepane, is posited to act as an allosteric inhibitor of Akt. The dimethoxybenzoyl moiety could occupy the pleckstrin homology (PH) domain, preventing the localization of Akt to the cell membrane, a crucial step in its activation. The flexible azepane core would allow for optimal positioning of the benzoyl group within the binding pocket.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. The azepane-2,4-dione scaffold has been identified as a promising starting point for novel PARP-1 inhibitors, with the dione functionality mimicking the nicotinamide moiety of the natural substrate, NAD+.[9]

Neurodegenerative and Psychiatric Disorders

The conformational flexibility of the azepane ring makes it well-suited for interacting with the complex binding sites of G-protein coupled receptors (GPCRs) and transporters in the central nervous system.

-

Alzheimer's Disease: Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[10]

-

Monoamine Transporter Inhibition: An N-benzylated bicyclic azepane has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in the treatment of neuropsychiatric disorders.[11][12]

Metabolic Diseases

-

Diabetes: Tolazamide, an approved oral blood glucose-lowering drug for type 2 diabetes, features an azepane ring.[1] Additionally, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[13]

Other Therapeutic Areas

The versatility of the azepane scaffold extends to a wide range of other applications, including:

-

Antimicrobial Agents: Azepane derivatives have demonstrated antibacterial and antifungal activities.[4]

-

Antiviral Activity: Certain azepane-containing compounds have shown potential as antiviral agents.[5][14]

-

Anti-inflammatory Agents: Hexahydropyrimido[1,2-a]azepine derivatives have been synthesized as selective COX-2 inhibitors with in vivo anti-inflammatory activity.[15][16]

-

Histamine Receptor Antagonists: Azelastine, a potent second-generation histamine antagonist, is an azepane-containing marketed drug.[1]

Synthesis of Functionalized Azepanes: Building the Core

The synthesis of functionalized azepanes has historically been a challenge due to the entropic penalty associated with forming a seven-membered ring.[5] However, several effective strategies have been developed.

-

Ring Expansion Reactions: A common approach involves the ring expansion of more readily available five- or six-membered rings. For instance, the Beckmann rearrangement of cyclohexanone oximes can yield caprolactam, a key precursor to many azepanes.

-

Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the preparation of complex azepanes from simple nitroarenes. This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion from a six-membered aromatic ring to a seven-membered azepane.[17][18][19] This two-step process offers a high degree of modularity and allows for the synthesis of highly substituted derivatives.[17][18][19]

-

Tandem Amination/Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates.[5]

Experimental Protocol: Photochemical Dearomative Ring Expansion

This protocol is a generalized representation based on the strategy described by Leonori and Ruffoni.[17][18][19]

-

Reaction Setup: In a photoreactor equipped with a blue LED light source, combine the substituted nitroarene (1.0 equiv), an organolithium or Grignard reagent (1.2 equiv) in a suitable solvent (e.g., THF) at -78 °C under an inert atmosphere.

-

Irradiation: Irradiate the reaction mixture with blue light (e.g., 450 nm) at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Hydrogenolysis: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the final azepane derivative by column chromatography or crystallization.

Caption: General workflow for the synthesis of azepanes via dearomative ring expansion.

Structure-Activity Relationships (SAR) and Data-Driven Design

The development of potent and selective azepane-based drugs is heavily reliant on understanding the structure-activity relationships that govern their interactions with biological targets.

Table 1: Inhibitory Activity of Azepane Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Key Derivative Example | IC50 / Ki | Reference |

| Azepane Derivatives | Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM | [7] |

| 2-oxo-azepane derivatives | γ-Secretase | 5,5-dimethyl-2-oxoazepane derivatives | Low nanomolar | [10] |

| Azepane Sulfonamides | 11β-HSD1 | 4-substituted azepane sulfonamides | 3.0 nM | [13] |

| Azepan-3-one derivatives | Cathepsin K | 4S-7-cis-methylazepanone analogue (SB-462795) | 0.041 nM | [2] |

| Azepine-dione core | PARP-1 | Not specified | - | [9] |

| Polyhydroxylated azepanes | β-galactosidase | Tetrahydroxylated azepane with a carboxymethyl group | 21 µM | [20] |

| Azepane Derivatives | PTPN2/PTPN1 | Not specified | Nanomolar | [21] |

Systematic modifications of the azepane scaffold can lead to dramatic changes in activity and pharmacokinetic properties. For example, in a series of azepan-3-one based cathepsin K inhibitors, the position and stereochemistry of a single methyl group on the azepane ring had a profound impact on both inhibitory potency and oral bioavailability.[2]

Future Directions and Conclusion

The azepane scaffold continues to be a fertile ground for drug discovery.[4][22] The development of novel synthetic methodologies, such as the dearomative ring expansion of nitroarenes, is opening up new areas of chemical space for exploration.[17][18][19] As our understanding of the conformational behavior of the azepane ring and its influence on biological activity deepens, we can expect the rational design of even more potent and selective therapeutics. The inherent "drug-likeness" of the azepane scaffold, combined with its proven track record in approved medicines, ensures that it will remain a high-value motif for medicinal chemists for the foreseeable future.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 18. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Discovery and synthesis of novel azepane building blocks

An In-depth Technical Guide to the Discovery and Synthesis of Novel Azepane Building Blocks

Authored by: A Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Among these, saturated heterocycles are of paramount importance, and the seven-membered azepane ring has emerged as a privileged structure.[1][2] Its inherent three-dimensional character and conformational flexibility offer medicinal chemists a powerful tool to escape the flatland of aromatic systems and explore new chemical space. This guide provides an in-depth technical exploration of the discovery and synthesis of novel azepane building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of the azepane core, dissect key synthetic methodologies with an emphasis on the rationale behind experimental choices, and present detailed protocols for the construction of these valuable motifs.

The Strategic Value of the Azepane Scaffold in Drug Design

The azepane motif is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic relevance.[1][3] Its utility spans a wide array of biological targets, including applications in anticancer, antidiabetic, and antiviral agents.[1] The unique conformational landscape of the azepane ring allows for the precise spatial arrangement of substituents, enabling enhanced binding affinity and selectivity for target proteins. This conformational diversity is often a decisive factor in the bioactivity of azepane-containing compounds.[4]

One of the most notable examples of a natural product containing an azepane core is Balanol, a fungal metabolite that acts as a potent protein kinase inhibitor.[1][4] In the realm of synthetic pharmaceuticals, drugs like Azelastine, a histamine antagonist, and Tolazamide, an oral blood glucose-lowering agent, feature the azepane substructure.[4] The prevalence of this scaffold in successful drugs underscores its importance as a key building block for pharmaceutical innovation.[5]

Core Synthetic Strategies for Assembling the Azepane Ring

The construction of the seven-membered azepane ring can be challenging due to unfavorable entropic factors. However, several robust synthetic strategies have been developed to access this important scaffold. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and azepanes are no exception. This powerful reaction typically employs ruthenium-based catalysts to cyclize a diene precursor. The resulting unsaturated azepine can then be readily reduced to the corresponding azepane. The versatility of RCM allows for the synthesis of a wide variety of substituted azepanes.

Beckmann Rearrangement

A classic yet effective method for azepane synthesis involves the Beckmann rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane. This approach is particularly useful for accessing azepanes with substitution at the C2 position.

Reductive Amination

Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a direct and efficient method for constructing the azepane ring. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction.

Dearomative Ring Expansion of Nitroarenes

A recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes.[2] This method transforms a six-membered aromatic ring into a seven-membered azepine system, which can be subsequently hydrogenated to the azepane.[2] This approach provides access to complex, polysubstituted azepanes from readily available starting materials.[2][6]

Caption: Major synthetic routes to the azepane core.

Enantioselective Synthesis of Substituted Azepanes

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective methods for the synthesis of substituted azepanes is of utmost importance. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and asymmetric lithiation-conjugate addition sequences.[7][8]

A notable approach involves the use of a (−)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester.[7][8] This sequence allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes.[7][8]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of key azepane building blocks.

Protocol: Synthesis of a Dibenzo[b,f]azepine Derivative

This protocol is adapted from a method for synthesizing novel anticancer candidates.[9]

Step 1: Synthesis of 5H-dibenzo[b,f]azepine (2)

-

Suspend Carbamazepine (12 g) in water (600 ml).

-

Add NaOH (32 g, 20 mol equiv.).

-

Heat the mixture under reflux, monitoring the reaction by TLC.

-

Filter the hot reaction mixture to afford the product as an orange solid.

Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3)

-

Suspend the product from Step 1 (9.5 g) in toluene (300 ml).

-

Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

-

Stir the mixture at room temperature for 24 hours.

-

Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

-

Cool the mixture and filter to collect the product.

Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a-g)

-

To a stirred solution of the product from Step 2 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Wash the reaction mixture with NaHCO3 (10%, 20 ml) and water.

-

Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.

-

Purify the crude product by crystallization from ethanol.

Caption: Workflow for dibenzo[b,f]azepine synthesis.

Applications and Future Perspectives

The versatility of the azepane scaffold ensures its continued importance in drug discovery. Azepane-based compounds have shown promise in a wide range of therapeutic areas, including neuropharmacology, oncology, and metabolic diseases.[3][10][11] The development of novel synthetic methodologies, particularly those that are environmentally benign and allow for the efficient, stereoselective synthesis of highly functionalized azepanes, will be a key focus of future research.[12] As our ability to synthesize and manipulate this versatile scaffold improves, we can expect to see the emergence of a new generation of azepane-containing drugs with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Conformational Analysis of 1,4-Disubstituted Azepanes: An In-depth Technical Guide

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its inherent flexibility presents both an opportunity and a challenge in drug design; the conformational landscape of the azepane ring dictates the spatial orientation of its substituents, which is a critical determinant of biological activity and pharmacological profile.[3] This guide provides an in-depth technical exploration of the conformational analysis of 1,4-disubstituted azepanes. We will dissect the fundamental principles governing the conformational preferences of this heterocyclic system and detail a multi-faceted approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and analyze molecules incorporating the 1,4-disubstituted azepane motif.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane motif is a cornerstone in the development of novel therapeutics, with over 20 FDA-approved drugs featuring this seven-membered nitrogen heterocycle.[1] Its prevalence stems from its ability to confer desirable physicochemical properties and to project substituents into three-dimensional space in a manner distinct from more common five- and six-membered rings.[3][4] The 1,4-substitution pattern is of particular interest as it allows for the modulation of properties at two distinct points on the ring: the nitrogen atom (position 1), which often engages in key interactions with biological targets or influences solubility and metabolic stability, and the carbon at position 4, which provides a vector for introducing pharmacophoric elements.

Understanding the conformational behavior of the azepane ring is not merely an academic exercise; it is fundamental to structure-activity relationship (SAR) studies.[1] The spatial arrangement of the N1 and C4 substituents, dictated by the ring's pucker, directly impacts how a molecule binds to its target receptor or enzyme. A comprehensive conformational analysis is therefore a prerequisite for rational drug design.

Fundamental Conformations of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist in multiple low-energy conformations. The primary conformers are typically members of the chair and boat/twist-boat families.[5]

-

Chair (C) Family: Characterized by a C₂ axis of symmetry, the chair conformer has four atoms in a plane.

-

Twist-Chair (TC) Family: A more stable, lower-energy variant of the chair, the twist-chair lacks a plane of symmetry and is chiral. For the parent azepane, high-level electronic structure calculations have identified the twist-chair conformation as the most stable.[5]

-

Boat (B) Family: Possessing a Cₛ plane of symmetry, the boat form often suffers from steric repulsion between "flagpole" substituents, analogous to the boat conformation of cyclohexane.[6]

-

Twist-Boat (TB) Family: A twisting of the boat conformation alleviates flagpole interactions and eclipsing strain, resulting in a more stable twist-boat conformer.[6] In many substituted systems, particularly those with bulky groups, the twist-boat can become the global energy minimum.[7]

The interconversion between these conformations is typically rapid at room temperature, with energy barriers that can be probed by variable-temperature NMR studies.[8] The following diagram illustrates the general relationship between these principal conformations.

Caption: Energy landscape of azepane conformational interconversion.

The Influence of 1,4-Disubstitution

The introduction of substituents at the N1 and C4 positions profoundly influences the conformational equilibrium. The analysis borrows principles from the study of 1,4-disubstituted cyclohexanes, where substituents can adopt either axial or equatorial positions.[8]

-

Cis Isomer: In a chair-like conformation, one substituent is in an axial-type position while the other is equatorial-type (a,e or e,a). Ring inversion leads to another a,e conformer of similar energy.

-

Trans Isomer: In a chair-like conformation, both substituents can be in equatorial-type positions (e,e) or both in axial-type positions (a,a). The diequatorial (e,e) conformer is almost always significantly lower in energy due to the avoidance of unfavorable 1,3-diaxial steric interactions.

However, due to the azepane ring's flexibility, the distinction between "axial" and "equatorial" is less rigid than in cyclohexane. Furthermore, the energetic penalty for adopting non-chair conformations is lower, meaning that twist-boat forms, where steric clashes can sometimes be better accommodated, are often highly populated or even the predominant species in solution.[7] This is particularly true for N,N-disubstituted 1,4-diazepanes, which serve as a close electronic and structural analog.[9]

The nature of the substituents is critical:

-

N1-Substituent: Bulky N-substituents can influence the barrier to nitrogen inversion and the overall ring conformation. N-acylation introduces a planar amide bond, which significantly alters the conformational landscape and can lead to atropisomerism (hindered rotation around the N-C(aryl) bond).[8]

-

C4-Substituent: The steric demand of the C4 substituent will strongly dictate its preference for an equatorial-like position in chair conformers or its orientation in twist-boat forms.

Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the solution-state conformation and dynamics of 1,4-disubstituted azepanes.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons, as described by the Karplus equation.[10] This relationship is fundamental to deducing the relative orientation of protons on adjacent carbons.

-

Large Couplings (³J ≈ 7-12 Hz): Typically indicate a dihedral angle approaching 180°, characteristic of a trans-diaxial relationship between protons in a chair-like conformation.[11]

-

Small Couplings (³J ≈ 1-5 Hz): Suggest dihedral angles around 60° (gauche), which are found in axial-equatorial and equatorial-equatorial relationships.[11]

By analyzing the coupling patterns of the protons adjacent to the C4 substituent (i.e., H4 and its neighbors on C3 and C5), one can infer whether the substituent is in an axial-like or equatorial-like position. For instance, if the H4 proton exhibits two large coupling constants to its neighbors, it suggests an axial orientation for H4 and, consequently, an equatorial orientation for the C4 substituent.

The NOE is a through-space interaction that is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[1][12] NOESY (or ROESY for medium-sized molecules) experiments are indispensable for determining stereochemistry and conformation.

-

1,3-Diaxial Correlations: A key diagnostic tool is the observation of NOEs between protons in a 1,3-diaxial-like relationship. For example, an NOE between an axial proton at C2 and an axial proton at C4 would provide strong evidence for a chair or twist-chair conformation.

-

Cis/Trans Isomer Differentiation: NOESY can readily distinguish between cis and trans isomers by revealing the spatial proximity of the N1 and C4 substituents (or their attached protons).

Experimental Protocol: NMR-Based Conformational Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,4-disubstituted azepane in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton through-bond connectivity and confirm assignments made from the 1D spectrum.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY (for molecules with MW > ~1000 Da) or ROESY (for MW < ~1000 Da) spectrum with a mixing time appropriate for the molecule's size (e.g., 200-500 ms) to identify through-space correlations.

-

Data Analysis:

-

J-Coupling Analysis: Carefully measure the ³JHH values for the protons at C2, C3, C5, and C6, paying special attention to the protons geminal to the C4 substituent. Compare these values to those expected for chair and boat/twist-boat models.

-

NOE/ROE Analysis: Identify key cross-peaks. Look for correlations between the N1-substituent and protons on the azepane ring (e.g., H2, H7). Critically, search for correlations between protons at C2/C6 and the C4 substituent/H4 proton to establish their relative stereochemistry and spatial arrangement.

-

-

Structure Elucidation: Combine the J-coupling and NOE/ROE data to build a self-consistent 3D model of the dominant solution-state conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[13] This offers a precise, static picture of bond lengths, bond angles, and torsion angles.

Causality Behind Experimental Choice: While NMR reveals the (often dynamic) average conformation in solution, X-ray crystallography provides a "snapshot" of a single, low-energy conformer trapped in the crystal lattice. Comparing the solid-state structure with the solution-state data is crucial.[14]

-

Conformational Agreement: If the crystal structure matches the conformation deduced from NMR, it provides strong validation for the proposed model.

-

Conformational Discrepancy: If the structures differ, it may indicate that crystal packing forces favor a conformation that is not the global minimum in solution, or that the molecule exists as a mixture of conformers in solution. This is a critical insight for drug design, as biological interactions occur in a solution-like environment.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are essential for exploring the entire conformational energy landscape and quantifying the relative stabilities of different conformers.[4]

Trustworthiness Through Self-Validation: Computational models are validated by their ability to reproduce experimental data. A robust computational protocol involves calculating NMR parameters (chemical shifts, coupling constants) for the computed low-energy conformers and comparing them with the experimental NMR data. A good match lends high confidence to the computational model.[12]

Protocol: DFT-Based Conformational Energy Calculation

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy chair, boat, and twist-boat conformers.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or higher).[15] The use of a continuum solvent model (e.g., PCM) is recommended to better simulate solution-phase behavior.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Comparison: Compare the relative Gibbs free energies of all stable conformers to determine their predicted Boltzmann populations at a given temperature.

-

(Optional but Recommended) NMR Parameter Calculation: For the lowest energy conformers, perform a GIAO (Gauge-Independent Atomic Orbital) calculation to predict ¹H and ¹³C chemical shifts and coupling constants. Compare these predicted values with the experimental data for validation.

Caption: Integrated workflow for conformational analysis.

Case Study: N-Benzyl-4-hydroxyazepane

Let us consider a hypothetical analysis of cis- and trans-N-benzyl-4-hydroxyazepane to illustrate the application of these principles.

| Parameter | trans-Isomer (e,e Conformer) | cis-Isomer (a,e Conformer) | Rationale |

| Predicted Stability | More Stable | Less Stable | The trans-diequatorial conformer avoids 1,3-diaxial interactions present in the cis isomer. |

| H4 Coupling Pattern | Triplet of triplets (tt) or ddt | Broad multiplet | In the trans (e,e) form, H4 is axial, leading to large ax-ax couplings (~8-12 Hz) with H3ax and H5ax. In the cis (a,e) form, H4 is equatorial, resulting in smaller ax-eq and eq-eq couplings (~2-5 Hz). |

| Key NOE Correlation | H2ax ↔ H4ax | H2ax ↔ H3eq, H5eq | A strong NOE between axial protons at C2 and C4 is a hallmark of the trans-diequatorial isomer in a chair-like form. The cis isomer would show NOEs between the axial C2 proton and nearby equatorial protons. |

| Computational ΔG | 0.0 kcal/mol (Reference) | +1.5 to +2.5 kcal/mol | DFT calculations would quantify the energetic penalty of the axial hydroxyl group in the cis isomer. |

This integrated data provides a compelling and self-validating picture of the conformational preferences for each isomer, guiding further SAR studies and molecular design efforts.

Conclusion

The conformational analysis of 1,4-disubstituted azepanes is a critical component of modern drug discovery. Its flexible seven-membered ring presents a unique conformational landscape that must be navigated with a combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational modeling. By understanding the interplay of steric and electronic effects of the N1 and C4 substituents, researchers can gain crucial insights into the three-dimensional structure that governs biological activity. The integrated, multi-technique workflow described in this guide provides a robust framework for elucidating these complex conformational equilibria, ultimately enabling the design of more potent and selective therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Coupled decomposition of four-dimensional NOESY spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Ester Hydrolysis Conditions for Methyl Azepane-4-carboxylate

An Application Guide for Researchers

Introduction: The Significance of the Azepane Scaffold

The azepane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Azepane-4-carboxylic acid, in particular, serves as a crucial synthetic intermediate, providing a versatile attachment point for building molecular complexity in drug discovery programs.[5] Its synthesis most commonly proceeds via the hydrolysis of a more stable and easily handled ester precursor, methyl azepane-4-carboxylate.

The conversion of the methyl ester to the free carboxylic acid is a fundamental yet critical step that can significantly impact the yield, purity, and scalability of a synthetic route. The choice of hydrolysis conditions—be it basic, acidic, or enzymatic—depends on the overall molecular context, including the presence of other sensitive functional groups and desired process parameters.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective hydrolysis of methyl azepane-4-carboxylate. We will explore the mechanistic underpinnings of various protocols, offer detailed, field-proven methodologies, and present a comparative analysis to guide the rational selection of the optimal hydrolysis strategy.

Pillar 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, commonly known as saponification, is the most frequently employed method for this transformation due to its high efficiency and irreversible nature.[6] The reaction proceeds through a nucleophilic acyl substitution, typically following the well-established BAC2 (Base-catalyzed, Acyl-cleavage, Bimolecular) mechanism.[7]

Mechanism of Saponification

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.[6][8]

Caption: The BAC2 mechanism for ester saponification.

Protocol 1: Saponification with Lithium Hydroxide

Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing methyl esters in complex molecules.[9][10] Its use in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water is a robust and widely applicable method.[9][11]

Materials:

-

Methyl azepane-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), ACS grade

-

Methanol (MeOH), ACS grade

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve methyl azepane-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. A typical concentration is 0.1–0.5 M.

-

Addition of Base: Add solid lithium hydroxide monohydrate (2.0–3.0 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–6 hours).

-

Quenching & Solvent Removal: Once complete, carefully concentrate the reaction mixture on a rotary evaporator to remove the organic solvents (THF and MeOH).

-

Acidification: Re-dissolve the aqueous residue in water and cool the solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of ~2-3. This protonates the carboxylate to form the free carboxylic acid.[12]

-

Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 50 mL). The choice of solvent may depend on the N-substituent of the azepane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azepane-4-carboxylic acid.

-

Purification: The product can be further purified by crystallization or chromatography if necessary.

Pillar 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[6] While effective, it is an equilibrium-controlled process, which presents practical challenges compared to the irreversible nature of saponification.[6][13]

Mechanism of Acid-Catalyzed Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates methanol as the leaving group to yield the protonated carboxylic acid. A final deprotonation step regenerates the acid catalyst and provides the final product.[13][14][15]

Caption: Workflow for acid-catalyzed ester hydrolysis.

Protocol 2: Hydrolysis with Aqueous HCl

To drive the equilibrium towards the products, Le Châtelier's principle is leveraged by using a large excess of water.[6]

Materials:

-

Methyl azepane-4-carboxylate

-

Concentrated Hydrochloric acid (HCl, ~12 M) or Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Organic extraction solvent (e.g., EtOAc)

Procedure:

-

Reaction Setup: To a solution of methyl azepane-4-carboxylate in a suitable solvent (or neat, if liquid), add a large excess of aqueous acid (e.g., 6 M HCl).

-

Heating: Heat the reaction mixture to reflux (typically 80–100 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Due to the equilibrium nature, reaction times can be prolonged (12–24 hours).

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a base like saturated NaHCO₃ solution or 1 M NaOH until the pH is neutral.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Further purification is often required.

Pillar 3: Enzymatic Hydrolysis

For substrates containing sensitive functional groups (e.g., other esters, acid-labile protecting groups), enzymatic hydrolysis offers unparalleled mildness and selectivity.[16] Lipases and esterases are highly efficient biocatalysts that operate under physiological conditions (neutral pH, room temperature).[17][18][19]

Principles of Enzymatic Hydrolysis

Lipases catalyze hydrolysis via a mechanism involving a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.[20] The serine hydroxyl group acts as the nucleophile, forming a covalent acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Caption: General workflow for enzymatic ester hydrolysis.

Protocol 3: Lipase-Catalyzed Hydrolysis

Lipases such as Candida antarctica Lipase B (CAL-B) or esterases from Bacillus subtilis are excellent candidates for the hydrolysis of simple methyl esters.[16]

Materials:

-

Methyl azepane-4-carboxylate

-

Immobilized or free Lipase (e.g., CAL-B)

-

Phosphate buffer solution (e.g., 0.1 M, pH 7.2)

-

Organic co-solvent if needed (e.g., tert-butanol, acetone)

-

Acid for work-up (e.g., 1 M HCl)

Procedure:

-

Reaction Setup: Suspend methyl azepane-4-carboxylate in phosphate buffer (pH ~7-8). If solubility is poor, a minimal amount of a water-miscible organic co-solvent can be added.

-

Enzyme Addition: Add the lipase (typically 1-10% by weight of the substrate) to the suspension.

-

Incubation: Stir the mixture at a controlled temperature, usually between 25–40 °C.

-

Reaction Monitoring: Monitor the reaction by taking aliquots and analyzing via HPLC or LC-MS. The pH may drop as the carboxylic acid is formed; a pH-stat can be used to maintain constant pH by adding a dilute base.

-

Enzyme Removal: Once the reaction is complete, remove the enzyme. If using an immobilized enzyme, it can be simply filtered off and potentially reused. If using a free enzyme, it can be removed by centrifugation or filtration after precipitation.[12]

-

Product Isolation: Acidify the aqueous filtrate to pH 2-3 with 1 M HCl and extract the product with an organic solvent as described in Protocol 1.

Comparative Summary of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is a critical decision in process development. The table below summarizes the key features of each approach.

| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

| Reagents | LiOH, NaOH, KOH | HCl, H₂SO₄ | Lipases, Esterases |

| Mechanism | BAC2 (Irreversible) | AAC2 (Reversible Equilibrium) | Enzyme active site catalysis |

| Typical Conditions | 0–25 °C, 2–6 hours | Reflux (80–100 °C), 12–24 hours | 25–40 °C, pH 7-8, 4–48 hours |

| Key Advantages | Fast, high-yielding, irreversible, cost-effective.[6] | Uses simple, inexpensive reagents. | Extremely mild, highly selective, environmentally friendly.[16][21] |

| Key Disadvantages | Not suitable for base-labile substrates.[10] | Harsh conditions, reversible, often slow.[6] | Higher reagent cost, may require optimization. |

| Work-up Complexity | Moderate (acidification, extraction).[12] | Moderate (neutralization, extraction). | Moderate (enzyme removal, acidification, extraction).[12] |

Conclusion

The hydrolysis of methyl azepane-4-carboxylate to its corresponding carboxylic acid can be achieved effectively through basic, acidic, or enzymatic methods. For routine synthesis where functional group compatibility is not a concern, saponification with lithium hydroxide offers the most reliable, rapid, and irreversible pathway to the desired product. Acid-catalyzed hydrolysis remains a viable, albeit less efficient, alternative. For substrates bearing sensitive functionalities or in the context of green chemistry initiatives, enzymatic hydrolysis provides an exceptionally mild and selective option that is increasingly valuable in modern drug development. The protocols and comparative data provided herein serve as a robust starting point for researchers to select and optimize the ideal conditions for their specific synthetic needs.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]

- 3. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 12. Saponification-Typical procedures - operachem [operachem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. mdpi.com [mdpi.com]

Application Notes and Protocols for the Solid-Phase Synthesis of Azepane-Containing Peptidomimetics using 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Abstract

Seven-membered heterocyclic scaffolds, particularly azepanes, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their ability to confer unique conformational constraints.[1] This document provides a detailed guide for incorporating the bifunctional building block, 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, into peptide sequences using solid-phase synthesis (SPS) techniques. We present field-proven protocols for the initial preparation of the building block, its subsequent coupling onto a solid support, and the overall workflow for synthesizing azepane-containing peptidomimetics. The methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to efficiently generate novel molecular entities for screening and lead optimization.

Introduction: The Rationale for Azepane Scaffolds in Drug Discovery

The azepane ring system is a privileged scaffold in modern drug discovery, with over 20 FDA-approved drugs featuring this seven-membered heterocycle.[1] Its structural complexity and conformational flexibility, distinct from more common five- and six-membered rings like pyrrolidines and piperidines, allow for the exploration of novel chemical space.[2] Incorporating azepane-based amino acid surrogates into peptides can induce specific secondary structures, enhance metabolic stability by masking protease-sensitive amide bonds, and improve receptor binding affinity and selectivity.

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable platform for the iterative construction of peptide chains.[3][4] By anchoring the growing chain to an insoluble resin, excess reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the purification process.[3] The building block at the center of this guide, this compound, is strategically designed for SPPS. It features an acid-labile tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the C4 position, allowing for orthogonal chemical manipulations.

This guide details the necessary steps to leverage this building block in a standard Boc/Bzl SPPS strategy. The core workflow involves saponification of the methyl ester to furnish a free carboxylic acid for resin coupling, followed by the iterative cycle of Boc deprotection and subsequent amino acid coupling to elongate the peptide chain.

The Core Building Block: Structure and Functionality

This compound is a diester derivative of azepane. Its structure is optimized for controlled, sequential reactions in solid-phase synthesis.

Caption: Structure of the azepane building block with key functional groups.

The Boc group provides temporary protection for the secondary amine within the azepane ring. It is stable under the basic or nucleophilic conditions often used in peptide synthesis but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), to reveal the amine for subsequent coupling reactions.[5] The methyl ester at the C4 position serves as a latent carboxylic acid, which is essential for forming the initial amide bond with the resin-bound amine or the N-terminus of a growing peptide chain.

Experimental Protocols

Protocol 1: Saponification of Methyl Ester to Prepare for SPPS

Causality: The first critical step is the hydrolysis (saponification) of the methyl ester at the C4 position. Solid-phase synthesis requires a free carboxylic acid to be activated and coupled to the free amine of the resin-bound starting material.[6] This protocol converts the inert methyl ester into the reactive carboxylate.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Saponification: Add lithium hydroxide (1.5 eq) to the solution. Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching and Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is approximately 3-4. This protonates the carboxylate to form the free carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product, N-Boc-azepane-4-carboxylic acid, which can be used in the next step without further purification if purity is >95%.

Self-Validation: The success of this step can be confirmed by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the hydrolyzed product (M-14). ¹H NMR will also show the disappearance of the methyl ester singlet at ~3.7 ppm.

Protocol 2: Solid-Phase Synthesis of an Azepane-Containing Peptide

This protocol outlines the incorporation of the prepared N-Boc-azepane-4-carboxylic acid into a peptide sequence on a solid support, followed by chain elongation. This example uses a Rink Amide resin, which yields a C-terminal amide upon final cleavage.